N-(4-Fluoro-5-Methylpyridin-2-yl)isoquinolin-6-amine, also known as JNJ-64326067, is a synthetic compound developed for the purpose of imaging aggregated tau protein in the brain. [] Tau protein aggregation is a hallmark of Alzheimer's disease, and imaging this aggregation is crucial for understanding disease progression and developing effective treatments. JNJ-64326067 is classified as a positron emission tomography (PET) tracer, specifically designed to bind to aggregated tau and allow for its visualization using PET imaging.
The synthesis of JNJ-64326067 involved a multi-step process starting with an initial isoquinoline hit molecule. [] Researchers explored various structure-activity relationships (SAR) around this hit, modifying its structure to improve binding affinity and selectivity for aggregated tau. This exploration included evaluating different fluorination positions on the molecule. The final synthetic route for JNJ-64326067 has not been fully disclosed in the available literature.
JNJ-64326067 functions by selectively binding to aggregated tau protein in the brain. [] This binding is attributed to its structural features, specifically designed to target the specific conformation of aggregated tau. The exact binding site and molecular interactions responsible for this selectivity have not been fully elucidated.
The primary application of JNJ-64326067 is in preclinical and clinical research investigating tau pathology in Alzheimer's disease. [, ] Its ability to selectively bind to aggregated tau allows for the visualization and quantification of tau burden in the brain using PET imaging. This information is valuable for:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: